molecular formula C21H20N2O5 B10873813 2-Ethoxy-2-oxo-1-phenylethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate

2-Ethoxy-2-oxo-1-phenylethyl 3-(3-hydroxyquinoxalin-2-yl)propanoate

Cat. No.: B10873813
M. Wt: 380.4 g/mol
InChI Key: DVTZOWBFORENDG-UHFFFAOYSA-N
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Description

2-ETHOXY-2-OXO-1-PHENYLETHYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE is a complex organic compound that features both an ethoxy-oxo-phenylethyl group and a hydroxy-quinoxalinyl propanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-2-OXO-1-PHENYLETHYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethoxy-oxo-phenylethyl intermediate, which can be synthesized through the reaction of ethyl phenylglyoxylate with an appropriate ethoxy reagent under controlled conditions. The hydroxy-quinoxalinyl propanoate moiety can be synthesized separately through the reaction of 3-hydroxyquinoxaline with a suitable propanoate derivative. The final step involves coupling these two intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-2-OXO-1-PHENYLETHYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinone, while reduction of the oxo group would yield a secondary alcohol.

Scientific Research Applications

2-ETHOXY-2-OXO-1-PHENYLETHYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ETHOXY-2-OXO-1-PHENYLETHYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE involves its interaction with specific molecular targets. The hydroxy-quinoxalinyl moiety may interact with enzymes or receptors, modulating their activity. The ethoxy-oxo-phenylethyl group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3-phenylpropanoate
  • Methyl 3-oxo-3-phenylpropanoate
  • Ethyl 2-isocyanato-3-phenylpropanoate

Uniqueness

2-ETHOXY-2-OXO-1-PHENYLETHYL 3-(3-HYDROXY-2-QUINOXALINYL)PROPANOATE is unique due to the combination of its ethoxy-oxo-phenylethyl and hydroxy-quinoxalinyl propanoate groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

(2-ethoxy-2-oxo-1-phenylethyl) 3-(3-oxo-4H-quinoxalin-2-yl)propanoate

InChI

InChI=1S/C21H20N2O5/c1-2-27-21(26)19(14-8-4-3-5-9-14)28-18(24)13-12-17-20(25)23-16-11-7-6-10-15(16)22-17/h3-11,19H,2,12-13H2,1H3,(H,23,25)

InChI Key

DVTZOWBFORENDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC(=O)CCC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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